3-chloro-2H-thiete 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2H-thiete 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2S/c4-3-1-7(5,6)2-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPOINQUFIKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318480 | |
| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90344-86-8 | |
| Record name | NSC331795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 2h Thiete 1,1 Dioxide and Its Derivatives
Classical Preparative Routes from Thietane (B1214591) 1,1-Dioxide Precursors
The synthesis of 3-chloro-2H-thiete 1,1-dioxide traditionally begins with thietane 1,1-dioxide, a stable and accessible starting material. The core strategies involve the introduction of chlorine atoms onto the thietane ring, followed by elimination reactions to form the carbon-carbon double bond characteristic of the thiete structure.
Chlorination and Dehydrochlorination Strategies
A primary pathway to this compound involves the chlorination of thietane 1,1-dioxide, which can be achieved through different protocols to yield mono- or di-chlorinated intermediates that are then subjected to dehydrochlorination. orgsyn.orgacs.org
The direct chlorination of thietane 1,1-dioxide at the 3-position can be accomplished through a free-radical chain reaction initiated by UV light. orgsyn.org In this process, thietane 1,1-dioxide is suspended in a suitable solvent, such as carbon tetrachloride, and treated with chlorine gas while being irradiated with a sunlamp. orgsyn.org This method selectively yields 3-chlorothietane (B12797012) 1,1-dioxide. orgsyn.org The selective chlorination at the 3-position is attributed to the polar effects influencing the hydrogen atom abstraction by a chlorine atom, which preferentially occurs at a position remote from the electron-withdrawing sulfone group. orgsyn.org
A robust and frequently cited method for preparing this compound involves a two-step sequence starting from thietane 1,1-dioxide. orgsyn.orgacs.org First, the thietane 1,1-dioxide is subjected to dichlorination, followed by a controlled dehydrochlorination of the resulting intermediate. acs.orgresearchgate.netresearchgate.net
The initial step is the dichlorination of thietane 1,1-dioxide to produce 3,3-dichlorothietane 1,1-dioxide. orgsyn.org This is typically achieved by bubbling chlorine gas through a solution of thietane 1,1-dioxide in carbon tetrachloride under UV irradiation. orgsyn.org
The subsequent step is the dehydrochlorination of the 3,3-dichlorothietane 1,1-dioxide intermediate. This elimination of one equivalent of hydrogen chloride is induced by a base. orgsyn.org A common procedure involves heating the dichlorinated compound in toluene (B28343) with a slight molar excess of a tertiary amine base, such as triethylamine (B128534). orgsyn.orgacs.org The reaction mixture is typically heated to around 60°C to facilitate the elimination, which results in the formation of this compound and triethylamine hydrochloride, which precipitates from the solution. orgsyn.org
Table 1: Synthesis of this compound via Dichlorination/Dehydrochlorination
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 1. Dichlorination | Thietane 1,1-dioxide | Cl₂ | Carbon tetrachloride | UV irradiation (sunlamp), 1 hr | 3,3-Dichlorothietane 1,1-dioxide | 49-53% orgsyn.org |
Base-Induced Elimination Protocols from 3-Chlorothietane 1,1-Dioxide
Base-induced elimination is a fundamental reaction in the synthesis of thiete 1,1-dioxides from their saturated thietane precursors. msu.edulibretexts.org The dehydrochlorination of 3,3-dichlorothietane 1,1-dioxide to form this compound is a prime example of such a protocol. orgsyn.org The mechanism is a bimolecular elimination (E2), where the base abstracts a proton from the carbon adjacent to the carbon bearing the leaving groups. libretexts.org In the case of 3,3-dichlorothietane 1,1-dioxide, triethylamine acts as the base, removing a proton from the C2 position, which triggers the concurrent elimination of a chloride ion from the C3 position and the formation of the C2=C3 double bond. orgsyn.org The choice of a non-nucleophilic, sterically hindered base like triethylamine is crucial to favor elimination over potential substitution reactions. masterorganicchemistry.com
Oxidation Pathways to the Sulfone Moiety
The synthesis of the essential precursor, thietane 1,1-dioxide, relies on the oxidation of the sulfur atom in the thietane ring. Thietane (also known as trimethylene sulfide) is the ultimate starting material for this pathway. orgsyn.orgacs.org
A highly effective and preferred method for this oxidation involves using hydrogen peroxide as the oxidant in the presence of a catalyst. orgsyn.org Specifically, tungstic acid (WO₃·H₂O) has proven to be an excellent catalyst, eliminating the induction periods often observed in uncatalyzed reactions and providing high yields. orgsyn.org The reaction is typically performed by treating thietane with 30% hydrogen peroxide and a catalytic amount of tungstic acid, with the pH adjusted to be alkaline. orgsyn.org The temperature is maintained between 0–10°C during the addition of hydrogen peroxide to control the exothermic reaction. orgsyn.org This method consistently produces thietane 1,1-dioxide in yields of 88-94%. orgsyn.org
Alternative oxidizing agents like meta-chloroperbenzoic acid (mCPBA) are also effective for converting thietanes to their corresponding 1,1-dioxides. cdnsciencepub.com
Table 2: Tungsten-Catalyzed Oxidation of Thietane
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Conditions | Product | Yield |
|---|
Contemporary Synthetic Approaches to Functionalized 2H-Thiete 1,1-Dioxides
While classical methods focus on the parent this compound, modern synthetic chemistry has explored more direct routes to functionalized derivatives. One notable contemporary approach is the pyridine-mediated [2+2] cycloaddition reaction. researchgate.net This method allows for the direct synthesis of highly strained, bifunctionalized 2H-thiete 1,1-dioxides from readily available starting materials. researchgate.net
In this strategy, a sulfonyl chloride reacts with a dialkyl acetylenedicarboxylate (B1228247) in the presence of pyridine (B92270). researchgate.net The reaction proceeds in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. Pyridine is thought to first induce the elimination of hydrogen chloride from the sulfonyl chloride to generate a reactive sulfene (B1252967) intermediate. This sulfene then undergoes a [2+2] cycloaddition with the electron-deficient alkyne of the dialkyl acetylenedicarboxylate to form the desired 2H-thiete 1,1-dioxide ring, already bearing two carboxylate functional groups. researchgate.net This approach provides a direct entry into complex thiete dioxide systems that would be more challenging to access through functional group manipulation of pre-formed rings. researchgate.net
Pyridine-Mediated [2+2] Cycloaddition Reactions
The synthesis of thiete-1,1-dioxides, including the chloro-substituted variant, can be achieved through a pyridine-mediated [2+2] cycloaddition reaction. This methodology involves the reaction of sulfonyl chlorides with activated alkynes. In this process, pyridine serves a dual role as both a base and a nucleophilic catalyst. rsc.org
The reaction mechanism initiates with pyridine acting as a base to eliminate hydrogen chloride (HCl) from the sulfonyl chloride, which generates a sulfene intermediate. Subsequently, pyridine acts as a nucleophile, attacking the sulfene to form a zwitterionic intermediate. rsc.orgmdpi.com This intermediate then engages in a nucleophilic attack on a dialkyl acetylenedicarboxylate. The sequence is followed by an intramolecular cyclization and isomerization, ultimately yielding the desired 2H-thiete-1,1-dioxide derivatives. rsc.org
A study by Xu and coworkers in 2022 detailed the synthesis of bifunctionalized 2H-thiete 1,1-dioxide derivatives from sulfonyl chlorides and dialkyl acetylenedicarboxylates. mdpi.comresearchgate.net The reaction was performed at room temperature in tetrahydrofuran (THF) under a nitrogen atmosphere for 24 hours. mdpi.comresearchgate.net Their research highlighted that the electronic properties of the substituents on the sulfonyl chloride significantly influence the reaction yield. For instance, benzenesulfonyl chlorides with electron-donating groups were found to be unreactive under the studied conditions. mdpi.com Conversely, stronger electron-withdrawing groups on the sulfonyl chloride led to higher product yields. mdpi.com
Steric hindrance in the dialkyl acetylenedicarboxylate also plays a crucial role. For the same sulfonyl chloride, esters with less steric bulk, such as di(pentan-3-yl) esters, provided better yields compared to the more sterically hindered diisopropyl esters. mdpi.com
Strategies for Bifunctionalized Thiete 1,1-Dioxides
This compound is a key intermediate for the synthesis of various 3-substituted thiete 1,1-dioxides. orgsyn.orgacs.org Its reactivity allows for addition-elimination reactions with a range of nucleophiles. orgsyn.org This versatility facilitates the introduction of different functional groups at the 3-position of the thiete ring system.
One of the primary synthetic routes to this compound starts from thietane 1,1-dioxide. orgsyn.orgacs.org The process involves the dichlorination of thietane 1,1-dioxide to produce 3,3-dichlorothietane 1,1-dioxide, followed by dehydrochlorination to yield the target compound. orgsyn.orgacs.orgresearchgate.net
Once obtained, this compound can react with various nucleophiles such as carbanions, amines, alcohols, and thiols. acs.orgresearchgate.net For example, its reaction with the anion of dimethyl or diethyl malonate results in the formation of 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide. researchgate.netresearchgate.net This reactivity opens pathways to a diverse array of bifunctionalized and substituted thietane and thiete 1,1-dioxides. acs.org
Furthermore, the development of pyridine-mediated [2+2] annulation has provided a direct route to highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates. rsc.orgdp.tech This method is considered an efficient strategy for creating these complex structures. rsc.org The thiete dioxide core can also serve as a template for further functionalization, including C-H activation strategies, leading to the synthesis of novel molecular architectures such as axially chiral molecules and macrocyclic systems. researchgate.netresearchgate.net
Efficiency and Green Chemistry Considerations in Synthesis Evaluation
The principles of green chemistry are increasingly important in evaluating synthetic methodologies, focusing on minimizing environmental impact and maximizing efficiency. pjoes.com Key metrics in this evaluation include atom economy, E-factor, and the use of benign solvents and catalysts. acs.orgnih.gov
Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com Reactions with high atom economy are considered greener as they generate less waste. jocpr.com For instance, addition and rearrangement reactions can achieve 100% atom economy in theory, as all reactant atoms are present in the product. scranton.edutaylorfrancis.com The pyridine-mediated synthesis of bifunctionalized 2H-thiete 1,1-dioxides, being a cycloaddition, can be designed to have a high atom economy. mdpi.com
E-Factor and EcoScale: The E-factor (Environmental Factor) quantifies the amount of waste produced per unit of product. A lower E-factor indicates a greener process. nih.gov The EcoScale is another tool used to evaluate the greenness of a synthesis, taking into account factors like yield, cost, safety, and ease of workup. nih.govacs.org A recent study on a green synthesis protocol reported a high Atom Economy (AE) of 99.36% and a low E-factor of 16.68, with an EcoScale score of 82, indicating an excellent green synthesis. nih.gov
Solvents and Energy: The choice of solvents and the energy requirements of a reaction are also critical green chemistry considerations. acs.org Ideal syntheses are conducted at ambient temperature and pressure to minimize energy consumption. acs.org The use of water or other environmentally benign solvents is preferred over hazardous organic solvents. pjoes.com For example, the synthesis of certain cyclic sulfones has been achieved with excellent yields using microwave irradiation on a water surface, a method that is reagent-free, metal-free, and solvent-free, boasting 100% atom economy. mdpi.com The pyridine-mediated synthesis of thiete dioxides is often conducted at room temperature, which is favorable from an energy perspective. mdpi.comresearchgate.net
Elucidation of 3 Chloro 2h Thiete 1,1 Dioxide Chemical Reactivity and Mechanistic Pathways
Inherent Reactivity Influences: Ring Strain and Electronic Activation
The notable reactivity of 3-chloro-2H-thiete 1,1-dioxide is not coincidental but rather a direct consequence of the interplay between the strain of its four-membered ring and the electronic effects exerted by its substituents. researchgate.netiomcworld.com These factors work in concert to make the molecule susceptible to attack by various reagents.
Electrophilic Enhancement by the Sulfone Group
The presence of the sulfone group (–SO₂–) is a critical factor in activating the thiete ring. researchgate.netresearchgate.net The sulfone group is strongly electron-withdrawing, which significantly enhances the electrophilicity of the molecule. iomcworld.comwikipedia.org This inductive effect polarizes the carbon-carbon double bond, making the C-3 position particularly susceptible to nucleophilic attack. acs.orgresearchgate.net The electron-withdrawing nature of the sulfone moiety also stabilizes anionic intermediates that may form during reactions, further facilitating transformations. iomcworld.com
Role of the 3-Chloro Substituent in Activating the Thiete Ring
The chlorine atom at the 3-position serves as a good leaving group, further activating the thiete ring towards nucleophilic substitution reactions. researchgate.netorgsyn.org The combination of the electrophilic double bond, enhanced by the sulfone group, and the presence of a labile chloro substituent makes the C-3 position a prime target for a wide range of nucleophiles. acs.orgresearchgate.net This "addition-elimination" mechanism is a key pathway for the introduction of various functional groups onto the thiete ring. orgsyn.org
Nucleophilic Substitution Reactions at the 3-Position
The activated nature of the 3-position in this compound allows for facile reaction with a diverse array of nucleophiles. These reactions typically proceed via an initial nucleophilic addition to the double bond, followed by the elimination of the chloride ion to yield the substituted product. acs.orgorgsyn.org
Reactions with Amines and Thiols for Diverse Derivatives
This compound readily reacts with primary and secondary amines, as well as thiols, to afford a variety of 3-substituted 2H-thiete 1,1-dioxides. acs.orgresearchgate.net These reactions are generally efficient and provide a straightforward route to compounds bearing nitrogen and sulfur functionalities at the 3-position. acs.orgresearchgate.net The resulting amino and thio-substituted thiete dioxides are themselves versatile intermediates for further chemical transformations.
Table 1: Examples of Nucleophilic Substitution with Amines and Thiols
| Nucleophile | Product | Reference |
|---|---|---|
| Amines | 3-(Dialkylamino)-2H-thiete 1,1-dioxides | researchgate.net |
| Thiols | 3-(Alkylthio)- or 3-(Arylthio)-2H-thiete 1,1-dioxides | acs.org |
Carbanion Reactivity and Formation of Substituted Methylidene Derivatives
Carbanions, particularly those derived from active methylene (B1212753) compounds like malonic esters, react with this compound to form substituted methylidene derivatives. acs.orgresearchgate.netresearchgate.net In these reactions, the carbanion adds to the C-3 position, and subsequent elimination of both the chloride and a proton from the newly introduced substituent leads to the formation of an exocyclic double bond. acs.orgresearchgate.net For instance, the reaction with the anion of dimethyl malonate yields 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide. researchgate.netresearchgate.netresearchgate.net
Table 2: Formation of Methylidene Derivatives from Carbanions
| Carbanion Source | Resulting Derivative | Reference |
|---|---|---|
| Dimethyl malonate anion | 3-[Bis(methoxycarbonyl)methylidene]thietane 1,1-dioxide | acs.orgresearchgate.net |
| Diethyl malonate anion | 3-[Bis(ethoxycarbonyl)methylidene]thietane 1,1-dioxide | acs.orgresearchgate.net |
Addition-Elimination Pathways
This compound readily undergoes addition-elimination reactions with a variety of nucleophiles. orgsyn.org This reactivity allows for the synthesis of a range of 3-substituted 2H-thiete 1,1-dioxides. Nucleophiles such as carbanions, amines, alcohols, and thiols can displace the chloride ion to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. researchgate.netresearchgate.net For instance, the reaction with the anion of dimethyl malonate or diethyl malonate results in the formation of 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide. researchgate.netresearchgate.net
The general mechanism for these reactions involves the initial nucleophilic attack at the C3 position of the thiete ring, followed by the elimination of the chloride ion. This two-step process is characteristic of nucleophilic substitution on activated vinylic systems.
Cycloaddition Reactions and Pericyclic Processes
The electron-deficient double bond of this compound makes it an excellent dienophile and dipolarophile in various cycloaddition reactions.
Diels-Alder Reactivity with 1,3-Dienes
This compound is a competent dienophile in Diels-Alder reactions. orgsyn.org It readily reacts with 1,3-dienes to afford [4+2] cycloadducts. Notable examples include its reactions with 1,3-butadiene (B125203) and 1,3-diphenylisobenzofuran. orgsyn.orgresearchgate.netresearchgate.net These reactions typically proceed with high regioselectivity and stereoselectivity, governed by the electronic and steric properties of both the diene and the dienophile. The electron-withdrawing nature of the sulfonyl group enhances the dienophilic character of the double bond in the thiete ring.
| Diene | Product | Reference |
| 1,3-Butadiene | Bicyclic adduct | orgsyn.orgacs.org |
| 1,3-Diphenylisobenzofuran | Bridged polycyclic adduct | orgsyn.orgresearchgate.netresearchgate.net |
| Tetraphenylcyclopentadienone | Bridged and fused-ring compounds | d-nb.info |
Cycloadditions with Enamines, Dienamines, and Ynamines
The reactivity of this compound extends to cycloadditions with electron-rich partners like enamines, dienamines, and ynamines. orgsyn.orgd-nb.info These reactions provide access to a variety of complex heterocyclic and carbocyclic systems. For example, the reaction of 1,3-bis(phenylsulfonyl)butadienes with enamines yields [4+2] cycloadducts with high regioselectivity. While the direct cycloaddition of this compound with these reagents is less documented in the provided context, the reactivity of similar sulfonyl-activated systems suggests analogous pathways.
Regioselectivity and Stereoselectivity in [3+2] Cycloadditions
Thiete 1,1-dioxides, including the 3-chloro derivative, participate in [3+2] cycloaddition reactions with 1,3-dipoles such as diazoalkanes and nitrile oxides. d-nb.infonih.gov These reactions are crucial for the synthesis of five-membered heterocyclic rings fused to the thietane (B1214591) framework. The regioselectivity and stereoselectivity of these cycloadditions are key aspects of their synthetic utility. For instance, combining methodologies for preparing substituted thietes with highly regio- and diastereoselective [3+2] cycloadditions offers a direct route to fused isoxazoline (B3343090) thietanes. researchgate.netresearchgate.net The regiochemical outcome is often rationalized by considering the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.
Reinvestigation of Diazoalkane Cycloadditions
The cycloaddition of diazoalkanes to thiete 1,1-dioxide has been a subject of detailed study. researchgate.netresearchgate.net A reinvestigation of these reactions with diazomethane, diazoethane, phenyldiazomethane, and 2-diazopropane (B1615991) revealed the formation of two regioisomers in similar amounts. researchgate.netresearchgate.net However, the reaction with diphenyldiazomethane was found to be regiospecific, yielding an adduct with the opposite regiochemistry to what had been previously reported. researchgate.netresearchgate.net The structures of these adducts were confirmed using 1H and 13C NMR spectroscopy. researchgate.netresearchgate.net These findings highlight the subtle electronic and steric factors that govern the regioselectivity of these cycloadditions, with results being rationalized using perturbation theory. researchgate.netresearchgate.net
Thermal and Photochemical Transformations
Upon heating, thiete 1,1-dioxides can undergo ring-opening to form vinyl sulfene (B1252967) intermediates. orgsyn.org This reactive species can be trapped by suitable dienophiles. For example, the thermolysis of thiete 1,1-dioxides in the presence of norbornenes leads to Diels-Alder type cycloadducts. researchgate.net Photochemical reactions of thietes can also lead to various transformations, although specific details for this compound are not extensively covered in the provided search results. The general reactivity pattern for thietes suggests that photochemical conditions could induce [2+2] cycloadditions or other pericyclic reactions.
Thermolysis Studies and Rearrangements
The thermal behavior of thiete 1,1-dioxides is characterized by ring-opening reactions. The parent compound, thiete 1,1-dioxide, undergoes thermal rearrangement to form a cyclic sulfinic ester (a sultine), 5H-1,2-oxathiole-2-oxide. cdnsciencepub.comscispace.com This transformation is believed to proceed through a highly reactive vinylsulfene intermediate. cdnsciencepub.comscispace.comcdnsciencepub.com
For this compound, thermolysis also leads to rearrangements, influenced by the chlorine substituent. While detailed studies on its isolated thermolysis are not extensively documented in the provided sources, the chemistry is closely related to that of other thiete 1,1-dioxides which readily open to vinylsulfenes upon heating. researchgate.netresearchgate.net The expected intermediate would be α-chlorovinylsulfene. The stability and subsequent reactions of this intermediate would dictate the final product distribution. In related systems, thermolysis can lead to "desulfinylation" products at very high temperatures. cdnsciencepub.com
Formation and Trapping of Vinylsulfene Intermediates
A key feature of thiete 1,1-dioxide chemistry is its function as a precursor to vinylsulfene (CH₂=CHCH=SO₂) via thermal ring opening. cdnsciencepub.comorgsyn.org This transient intermediate can be "trapped" by various reagents. For instance, the thermolysis of thiete 1,1-dioxides in the presence of strained alkenes like norbornenes results in Diels-Alder type cycloadducts, which serves as strong evidence for the formation of the vinylsulfene intermediate. researchgate.net Similarly, reaction with phenol (B47542) produces allyl sulfonate derivatives. scispace.comorgsyn.org
This compound is also a source for a substituted vinylsulfene. It readily participates in Diels-Alder reactions, a modality consistent with the intermediacy of a vinylsulfene or direct cycloaddition of the thiete dioxide itself. It reacts with dienes such as 1,3-butadiene and 1,3-diphenylisobenzofuran, showcasing its utility as a dienophile. researchgate.netorgsyn.orgresearchgate.netresearchgate.net
Table 1: Diels-Alder Reactions of this compound
| Diene | Product Type | Reference |
|---|---|---|
| 1,3-Butadiene | Diels-Alder Adduct | orgsyn.org |
| 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | orgsyn.orgresearchgate.netresearchgate.net |
These reactions highlight the ability of the strained ring to engage in cycloadditions, which are characteristic reactions for trapping transient species or for strained alkenes acting as dienophiles. thieme-connect.de
Radical Intermediates in Photolysis
Photochemical reactions provide an alternative pathway for the transformation of this compound. While detailed studies on the photolysis of this specific compound are limited in the available literature, the preparation of its precursor, 3-chlorothietane (B12797012) 1,1-dioxide, involves a free-radical chain reaction. orgsyn.org This process is initiated by irradiating thietane 1,1-dioxide in the presence of chlorine, where hydrogen abstraction by a chlorine atom generates a 3-thietanyl 1,1-dioxide radical. orgsyn.org This radical then propagates the chain by reacting with molecular chlorine. orgsyn.org
The photolysis of this compound itself was investigated, although the outcomes detailed in the primary literature focus on reactions with nucleophiles rather than the characterization of radical intermediates. acs.org However, based on analogous systems, photolysis could potentially induce homolytic cleavage of the carbon-chlorine bond or carbon-sulfur bonds, leading to vinylic or other radical species. For example, the laser photolysis of other chloro-compounds is a known method for generating radical intermediates. acs.org
Electrophilic and Other Reaction Modalities
Beyond pericyclic and photochemical reactions, the reactivity of this compound is also defined by its behavior as an electrophile.
Electrophilic Attack at the 2-Position
The double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfone group. This deactivation generally makes the double bond resistant to electrophilic attack. Instead, the compound is highly susceptible to nucleophilic attack, primarily at the C3 position, leading to addition-elimination reactions that displace the chloride. orgsyn.orgresearchgate.net However, reactions involving electrophilic species can occur under specific conditions. For example, reaction with m-chloroperoxybenzoic acid (m-CPBA) leads to epoxidation of the double bond, forming an epoxide. acs.org This reaction, while involving an electrophilic oxygen transfer agent, targets the π-electrons of the double bond.
Table 2: Reaction with m-Chloroperoxybenzoic Acid
| Reagent | Solvent | Product | Yield | Reference |
|---|
This demonstrates that while challenging, reactions at the C2-C3 double bond with potent electrophiles are possible. acs.org
Lewis Acid Catalyzed Intermediates and Regioselectivity
Lewis acids are known to catalyze a wide range of organic reactions by coordinating to lone-pair bearing atoms like oxygen, thereby increasing the electrophilicity of the substrate. wikipedia.org In the case of this compound, the two oxygen atoms of the sulfone group are potential sites for Lewis acid coordination. This interaction would further withdraw electron density from the ring, potentially activating the double bond for cycloaddition reactions or influencing the regioselectivity of nucleophilic attack. wikipedia.orgnih.gov
While the surveyed literature does not provide specific examples of Lewis acid-catalyzed reactions directly involving this compound, the principle is well-established. acs.org Lewis acids like BF₃, AlCl₃, and SnCl₄ dramatically accelerate Diels-Alder reactions and can control the regioselectivity by lowering the LUMO energy of the dienophile. wikipedia.orgchemrxiv.org A Lewis acid coordinated to the sulfone oxygen of this compound would be expected to enhance its dienophilic character. acs.org The choice of Lewis acid can be crucial in modulating the outcome, as different acids can favor different cycloaddition pathways (e.g., [4+2] vs. [8+2]) or alter regioselectivity based on their steric and electronic properties. nih.govchemrxiv.org
Structure Reactivity Relationships and Mechanistic Insights
Impact of the 3-Chloro Substituent on Reaction Kinetics and Selectivity
The presence of a chlorine atom at the 3-position of the 2H-thiete 1,1-dioxide ring profoundly influences its chemical reactivity, particularly in nucleophilic reactions. The chloro group acts as an effective leaving group and, through its electron-withdrawing inductive effect, activates the carbon-carbon double bond towards nucleophilic attack. This makes 3-chloro-2H-thiete 1,1-dioxide a valuable intermediate for the synthesis of a variety of 3-substituted thiete and thietane (B1214591) 1,1-dioxides. orgsyn.orgacs.orgresearchgate.net
Reactions with a range of nucleophiles, including carbanions, amines, alcohols, and thiols, proceed readily, typically via an addition-elimination mechanism. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net For instance, the reaction with the anion of dimethyl malonate results in the formation of 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide. acs.orgresearchgate.netresearchgate.netresearchgate.net The chloro substituent's ability to facilitate these transformations highlights its critical role in dictating the synthetic utility of the parent compound.
The selective chlorination of thietane 1,1-dioxide at the 3-position is itself a consequence of electronic effects, where preferential hydrogen abstraction occurs remotely from the electron-withdrawing sulfone group during free-radical chlorination. orgsyn.org This initial selectivity provides a direct route to the monochlorinated precursor and subsequently to this compound. orgsyn.orgacs.org
The following table summarizes the reactions of this compound with various nucleophiles, showcasing the versatility imparted by the 3-chloro substituent.
Table 1: Reactions of this compound with Various Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Carbanions | Anion of dimethyl or diethyl malonate | 3-Substituted thietane 1,1-dioxide | acs.orgresearchgate.netresearchgate.netresearchgate.net |
| Amines | Dimethylamine (B145610) | 3-Substituted thiete 1,1-dioxide | acs.org |
| Alcohols | Methanol | 3-Substituted thietane 1,1-dioxide | acs.org |
Correlation of Ring Strain Energy with Reactivity Profiles
Four-membered rings, such as the thiete 1,1-dioxide system, possess significant ring strain due to deviations from ideal bond angles. wikipedia.org This inherent strain is a major driving force for many of the reactions that this compound and its parent compound, thiete 1,1-dioxide, undergo. researchgate.netwikipedia.org The high reactivity of these compounds is clearly demonstrated by their participation in various cycloaddition and ring-opening reactions. researchgate.net
One of the characteristic reactions driven by ring strain is the thermal ring-opening of thiete 1,1-dioxides to form the highly reactive intermediate, vinylsulfene. orgsyn.orgresearchgate.net This intermediate can then be trapped by various dienophiles. orgsyn.orgresearchgate.net For example, the thermolysis of thiete 1,1-dioxides in the presence of norbornenes leads to Diels-Alder type cycloadducts. researchgate.netresearchgate.net
Furthermore, the strained double bond in this compound makes it a competent dienophile in Diels-Alder reactions. It has been shown to react with dienes such as 1,3-butadiene (B125203) and 1,3-diphenylisobenzofuran. orgsyn.orgacs.orgresearchgate.netresearchgate.netresearchgate.net The relief of ring strain in the transition state and the final product contributes to the thermodynamic favorability of these cycloadditions. The potential energy stored within the strained ring can be harnessed to drive these chemical transformations. wikipedia.org
Stereochemical Control and Chiral Induction in Reactions
The stereochemical outcomes of reactions involving this compound are a critical aspect of its chemistry, although specific studies on chiral induction using this exact substrate are not extensively documented. The principles of stereochemical control are generally applied in its reactions, such as cycloadditions, where the geometry of the reactants influences the stereochemistry of the products. researchgate.net
In asymmetric catalysis, chiral catalysts are employed to impart chirality to the product. nih.gov This is often achieved through non-covalent interactions between the catalyst and the substrate in the transition state. nih.gov While direct examples of asymmetric induction with this compound are sparse in the provided literature, the potential for such transformations exists. For instance, in [3+2] cycloaddition reactions, the stereochemistry of the resulting fused heterocyclic systems can be highly controlled. researchgate.net The design of chiral Lewis acids or organocatalysts that can coordinate to the sulfone group or interact with the chloro-substituent could, in principle, lead to enantioselective transformations.
The study of cycloaddition reactions involving related trifluoromethylated thiete 1,1-dioxides with diazo compounds has shown regioselective and, in some cases, stereoselective outcomes, leading to the formation of specific isomers. researchgate.net These findings suggest that the substituents on the thietane ring play a crucial role in directing the stereochemical course of the reaction. Further research into the use of chiral auxiliaries or catalysts with this compound could unveil pathways to valuable chiral building blocks.
Comparative Reactivity Analysis with Related Thiete 1,1-Dioxides
The reactivity of this compound can be better understood through comparison with other substituted thiete 1,1-dioxides. The nature of the substituent at the 3-position significantly modulates the electronic properties and, consequently, the reactivity of the heterocyclic ring.
Thiete 1,1-dioxide (unsubstituted): The parent compound is a versatile Michael acceptor, readily undergoing addition of nucleophiles such as ethanol, ammonia, and dimethylamine across the double bond to yield 3-substituted thietane 1,1-dioxides. researchgate.net It is also an active dienophile in Diels-Alder reactions and participates in cycloadditions with enamines, dienamines, and ynamines. orgsyn.org Its thermal decomposition leads to the formation of vinylsulfene. orgsyn.orgresearchgate.net
This compound: As discussed, the chloro substituent enhances the electrophilicity of the double bond and serves as a good leaving group. This dual functionality allows for addition-elimination reactions, providing a pathway to a wider range of 3-substituted derivatives that may not be accessible through direct addition to the parent thiete 1,1-dioxide. acs.org It also participates in Diels-Alder reactions, similar to the unsubstituted analog. orgsyn.orgacs.org
3-(N,N-dimethylamino)-2H-thiete 1,1-dioxide: In contrast to the electron-withdrawing chloro group, the dimethylamino group is electron-donating. This alters the reactivity profile of the thiete ring system. This compound is synthesized from this compound by reaction with dimethylamine. acs.org The presence of the amino group makes the double bond less electrophilic compared to the chloro-substituted counterpart.
3-Trifluoromethyl-2H-thiete 1,1-dioxide: The strongly electron-withdrawing trifluoromethyl group is expected to significantly activate the double bond for nucleophilic attack. Reactions of this derivative with diazo compounds have been shown to proceed with high regioselectivity, leading to pyrazoline-fused thietane 1,1-dioxides. researchgate.net
The following table provides a comparative overview of the reactivity of different 3-substituted thiete 1,1-dioxides.
Table 2: Comparative Reactivity of 3-Substituted Thiete 1,1-Dioxides
| Compound | Substituent Effect | Key Reactions | Reference |
|---|---|---|---|
| Thiete 1,1-dioxide | Neutral | Michael additions, Diels-Alder, Cycloadditions | orgsyn.orgresearchgate.net |
| This compound | Electron-withdrawing, good leaving group | Nucleophilic addition-elimination, Diels-Alder | acs.orgresearchgate.net |
| 3-(N,N-dimethylamino)-2H-thiete 1,1-dioxide | Electron-donating | Serves as a versatile synthetic intermediate | acs.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| 1,3-Butadiene |
| 1,3-Diphenylisobenzofuran |
| 3-(N,N-dimethylamino)-2H-thiete 1,1-dioxide |
| 3-[bis(Alkoxycarbonyl)methylidene]thietane 1,1-dioxide |
| This compound |
| 3-Trifluoromethyl-2H-thiete 1,1-dioxide |
| Dimethyl malonate |
| Thietane 1,1-dioxide |
| Thiete 1,1-dioxide |
Spectroscopic Characterization Techniques in Research on 3 Chloro 2h Thiete 1,1 Dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-chloro-2H-thiete 1,1-dioxide and its derivatives. researchgate.netacdlabs.com Both proton (¹H) and carbon-¹³ (¹³C) NMR are routinely used to elucidate the precise molecular structure and to monitor the progress of reactions involving this compound. researchgate.netresearchgate.net
The synthesis of this compound involves the dehydrochlorination of 3-chlorothietane (B12797012) 1,1-dioxide, a reaction that creates the carbon-carbon double bond within the four-membered ring. orgsyn.orgresearchgate.net ¹H NMR spectroscopy is the primary tool for confirming the successful formation of this unsaturated ring. The spectrum of the product is distinct from its saturated precursor. Specifically, the appearance of a singlet signal corresponding to the vinylic proton is a clear indicator of the formation of the 2H-thiete ring system. orgsyn.org
The characteristic ¹H NMR spectral data for this compound are presented below. orgsyn.org
| Proton Type | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration | Assignment |
| Vinylic Proton | 6.8 ppm | Singlet | 1H | CH=C |
| Methylene (B1212753) Protons | 4.6 ppm | Singlet | 2H | CH₂-SO₂ |
| Table 1: ¹H NMR Spectral Data for this compound. orgsyn.org |
This compound is known to participate in various reactions, including Diels-Alder cycloadditions and reactions with nucleophiles, leading to a range of adducts. orgsyn.orgresearchgate.net In many cases, these reactions can potentially form multiple regioisomers. NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for the unambiguous assignment of the structures of these products. researchgate.netresearchgate.net
For instance, in cycloaddition reactions, such as with 1,3-butadiene (B125203) and 1,3-diphenylisobenzofuran, NMR analysis allows for the determination of the resulting adduct's stereochemistry and regiochemistry. orgsyn.orgresearchgate.net Similarly, when studying the reactions of the parent compound, thiete 1,1-dioxide, with diazoalkanes, researchers have successfully used ¹H and ¹³C NMR spectra to differentiate and assign the structures of the resulting regioisomeric adducts. researchgate.netresearchgate.net This established methodology is directly applicable to the more complex reaction products derived from this compound.
Mass Spectrometry in Reaction Product Identification
Mass spectrometry (MS) is another vital analytical tool used in the study of this compound. It provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of reaction products and can aid in their structural identification. d-nb.infoethz.ch High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass of a molecule, enabling the determination of its elemental composition. d-nb.info
In studies involving related thiete dioxides, mass spectrometry has been used to identify various reaction products. d-nb.info For example, in the palladium-catalyzed C-H functionalization of substituted 3-phenyl-2H-thiete 1,1-dioxides, HRMS was used to confirm the elemental composition of the synthesized compounds. d-nb.info The mass spectra of cycloaddition adducts of thiete 1,1-dioxide have also been discussed in the literature, highlighting the role of MS in confirming the identity of these complex structures. researchgate.netresearchgate.net
Advanced Electron Spectroscopy Studies
Advanced electron spectroscopy techniques, such as photoelectron (PE) spectroscopy and electron transmission (ET) spectroscopy, provide deep insights into the electronic structure of molecules like this compound. researchgate.netdoi.org These methods measure the energies required to remove or add electrons, respectively, which correspond to the ionization potentials and electron affinities of the molecule. doi.org
Studies on thiete 1,1-dioxide and its halogenated derivatives have shown that these techniques are powerful for understanding the molecule's chemical reactivity. researchgate.netdoi.org The comparison between the spectra of the parent compound and its halogenated counterparts, including the chloro-derivative, allows for a clear assignment of the π ionization and π* attachment processes. doi.org These orbitals are critical in chemical reactions. The spectra clearly reveal the strong stabilizing inductive effect that the sulfone (SO₂) group exerts on the molecule, which is a primary reason for the high reactivity of the thiete 1,1-dioxide system. researchgate.netdoi.org
| Spectroscopy Technique | Information Gained | Key Finding for Thiete 1,1-Dioxides |
| He(I)α Photoelectron (PE) Spectroscopy | Measures π ionization energies. | Allows for unambiguous assignment of π orbitals. doi.org |
| Electron Transmission (ET) Spectroscopy | Measures π* electron attachment energies (electron affinities). | Allows for unambiguous assignment of π* orbitals. doi.org |
| Combined Analysis | Reveals electronic effects of substituents. | Clearly demonstrates the strong stabilizing inductive effect of the sulfone group, explaining the compound's high reactivity. researchgate.netdoi.org |
| Table 2: Summary of Advanced Electron Spectroscopy Findings for Thiete 1,1-Dioxides. |
Theoretical and Computational Investigations of 3 Chloro 2h Thiete 1,1 Dioxide Chemistry
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods have been instrumental in mapping the potential energy surfaces of reactions involving 3-chloro-2H-thiete 1,1-dioxide, allowing for the characterization of transition states and the prediction of reaction pathways.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving thiete dioxides. For instance, DFT calculations have been employed to study the Staudinger reaction, a [2+2] cycloaddition, involving related thiete dioxide systems. These computational studies have indicated that the reaction can proceed through a two-step mechanism with different rate-determining steps depending on the specific reaction pathway. researchgate.net While specific DFT studies exclusively on this compound are not extensively detailed in the literature, the principles from related systems suggest that DFT could be used to model its cycloaddition and substitution reactions. Such calculations would likely focus on locating the transition state structures and determining the activation energies for various possible routes, including concerted versus stepwise pathways.
The presence of the chloro substituent at the 3-position introduces an additional layer of complexity to the reaction pathways. DFT calculations would be essential to understand the electronic and steric influence of the chlorine atom on the transition states of reactions, such as nucleophilic substitution or cycloaddition. For example, in a potential nucleophilic addition-elimination reaction, DFT could model the formation of a tetrahedral intermediate and the subsequent loss of the chloride ion, providing insight into the reaction's feasibility and kinetics.
| DFT Functional | Typical Application | Strengths |
|---|---|---|
| B3LYP | General purpose for geometries and energies | Good balance of accuracy and computational cost |
| M06-2X | Kinetics, thermodynamics, and non-covalent interactions | Often provides higher accuracy for activation barriers |
| ωB97X-D | Systems with non-covalent interactions | Includes dispersion corrections |
Perturbation theory provides a qualitative and semi-quantitative framework for understanding the regioselectivity of cycloaddition reactions, a key aspect of the chemistry of thiete dioxides. The outcomes of these reactions, particularly 1,3-dipolar cycloadditions, have been successfully rationalized using simple models based on perturbation theory. osti.gov
Specifically, the Klopman-Salem perturbational approach has been used to calculate the charge-transfer stabilization energy in the cycloaddition reactions of the parent thiete 1,1-dioxide with various dipoles. researchgate.net This approach considers the interaction between the frontier molecular orbitals (HOMO and LUMO) of the reactants. The calculations have shown that the calculated stabilization energies can successfully account for the experimentally observed ratios of regioisomers. researchgate.net The regiochemistry in the reactions of thiete 1,1-dioxide is markedly different from that of acyclic vinyl sulfones, a phenomenon that is explained by the constrained cis-syn structure of the four-membered ring. researchgate.net For this compound, the electron-withdrawing nature of both the sulfone group and the chlorine atom would significantly lower the energy of the LUMO, influencing its interactions with the HOMO of a reacting dipole and thus determining the regiochemical outcome of the cycloaddition.
Analysis of Electronic Structure and Bonding Characteristics
The electronic structure of this compound is dominated by the powerful electron-withdrawing effects of the sulfone group and the chlorine atom. This has profound implications for the molecule's bonding and reactivity. Photoelectron (PE) and electron transmission (ET) spectroscopy studies on thiete 1,1-dioxide and its halogenated derivatives have provided direct evidence for the strongly stabilizing inductive effect of the sulfone group. researchgate.net This effect is considered the origin of the high reactivity of the thiete 1,1-dioxide system. researchgate.net
The sulfone group significantly lowers the energy of the π molecular orbitals, making the double bond highly electron-deficient and susceptible to nucleophilic attack. The chlorine atom at the 3-position further enhances this electron deficiency through its inductive effect. The bonding in the four-membered ring is characterized by significant angle strain, which also contributes to its reactivity. The C=C double bond is polarized, with the C-3 carbon atom bearing a partial positive charge, making it a prime target for nucleophiles.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Sulfone (SO₂) | 1 | Strongly electron-withdrawing (inductive and resonance) | Activates the double bond towards nucleophilic attack and cycloadditions |
| Chlorine (Cl) | 3 | Electron-withdrawing (inductive) | Enhances the electrophilicity of the C=C double bond |
Computational Prediction of Energetics and Stability
The stability of this compound is a balance between the stabilizing electronic effects of the sulfone group and the destabilizing influence of ring strain. The molecule is a stable, crystalline solid, which suggests a significant lattice energy in the solid state. However, in solution or in the gas phase, its inherent strain makes it a reactive intermediate for various transformations. Computational models can predict the relative stability of isomers and the thermodynamics of potential decomposition pathways, such as ring-opening reactions. For example, thermolysis of the parent thiete 1,1-dioxide can lead to the formation of vinylsulfene, and computational studies could predict the activation barrier for a similar process in the chloro-substituted derivative.
Modeling of Ring Strain and its Chemical Consequences
The four-membered ring of this compound possesses considerable ring strain, which is a major driver of its chemical reactivity. Ring Strain Energy (RSE) can be quantified computationally by calculating the enthalpy change of a balanced chemical reaction (a homodesmotic reaction) where the cyclic molecule is a reactant and acyclic, strain-free molecules are the products. chemrxiv.org
Studies on related four-membered ring systems have provided valuable insights. osti.gov Generally, the RSE decreases as the ring size increases. osti.gov For four-membered rings, the introduction of a C=C double bond increases the angle strain and thus the RSE compared to the saturated analogues. osti.gov However, the replacement of a methylene (B1212753) (CH₂) group with a larger heteroatom like sulfur can reduce the RSE, which is consistent with less angle strain due to the longer C-S bonds and the preference of sulfur for smaller bond angles compared to carbon. osti.gov Therefore, the RSE of this compound is a complex interplay of the strain induced by the double bond and the partial relief of strain by the sulfur atom. This inherent strain facilitates reactions that lead to ring-opening or ring expansion, as these processes release the stored energy.
| Structural Feature | Effect on Ring Strain Energy (RSE) | Reason |
|---|---|---|
| Four-membered ring | Increases RSE | Significant deviation from ideal bond angles |
| C=C double bond | Increases RSE | Increased angle strain compared to a saturated ring |
| Sulfur heteroatom | Decreases RSE (relative to cyclobutene) | Longer C-S bonds and preference for smaller bond angles reduce angle strain |
Advanced Applications of 3 Chloro 2h Thiete 1,1 Dioxide in Organic Synthesis
Intermediate for the Synthesis of Diverse Heterocyclic Compounds
The reactivity of the carbon-chlorine bond in 3-chloro-2H-thiete 1,1-dioxide allows for its facile conversion into a variety of other functionalized heterocyclic systems. It serves as a key precursor for both simple substituted derivatives and more complex fused and spirocyclic structures.
This compound readily undergoes nucleophilic substitution reactions, providing access to a broad range of 3-substituted thiete 1,1-dioxides. It reacts with various nucleophiles, including carbanions, amines, alcohols, and thiols, to yield 3-substituted 2H-thiete 1,1-dioxides or thietane (B1214591) 1,1-dioxides. researchgate.net For instance, its reaction with the anion of dimethyl malonate results in the formation of 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide. researchgate.net
These substitution reactions are pivotal for introducing diverse functional groups onto the thiete ring, thereby creating a library of derivatives for further synthetic manipulations or for evaluation in medicinal and agricultural applications. nih.govchemrxiv.org The general scheme for these reactions involves the displacement of the chloride ion by a nucleophile, a process facilitated by the electron-withdrawing nature of the adjacent sulfone group.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Carbanion | Diethyl malonate anion | 3-Alkylidene thietane 1,1-dioxide |
| Amine | Dimethylamine (B145610) | 3-Amino-2H-thiete 1,1-dioxide |
| Alcohol | Ethanol | 3-Ethoxy-2H-thiete 1,1-dioxide |
Beyond simple substitution, this compound is instrumental in the synthesis of more intricate molecular frameworks, including fused and spirocyclic systems. Fused heterocycles can be generated through reactions that involve the formation of a new ring attached to the thiete dioxide core. Cycloaddition reactions, as discussed in the following section, are a primary method for achieving such structures. researchgate.net For example, a Diels-Alder reaction with a cyclic diene will produce a bicyclic system where the new six-membered ring is fused to the original four-membered ring.
Spirocyclic compounds, which feature two rings connected by a single common atom, can also be synthesized. Intramolecular [3+2] cycloaddition reactions involving derivatives of thiete 1,1-dioxides have been reported to form spiro-fused pyrazoline systems. researchgate.net These complex transformations highlight the utility of the thiete dioxide scaffold in generating three-dimensional molecular diversity.
Construction of Complex Molecular Architectures via Cycloaddition Reactions
The carbon-carbon double bond in this compound is highly activated towards cycloaddition reactions, making it a powerful tool for constructing complex cyclic and polycyclic systems. It can participate as a dienophile or a dipolarophile in various annulation strategies.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orgwikipedia.org In this context, this compound acts as an efficient dienophile due to its electron-deficient double bond, which is activated by the sulfone group. It reacts with conjugated dienes to produce substituted cyclohexene derivatives fused to the four-membered sulfone ring. wikipedia.org
Documented examples include its reaction with dienes such as butadiene and 1,3-diphenylisobenzofuran, demonstrating its utility in forming bicyclic adducts. researchgate.net This strategy provides a reliable method for constructing six-membered rings with control over stereochemistry, a cornerstone of modern synthetic chemistry. wikipedia.org The resulting adducts can serve as intermediates for the synthesis of natural products and other complex targets.
Table 2: Diels-Alder Reactions of this compound
| Diene | Product |
|---|---|
| Butadiene | Fused bicyclic thietane dioxide adduct |
In addition to the [4+2] Diels-Alder reaction, this compound and its derivatives are valuable partners in other cycloaddition reactions. Annulation strategies such as [2+2] and [3+2] cycloadditions allow for the construction of four- and five-membered rings, respectively.
While specific examples of [2+2] cycloadditions involving the 3-chloro derivative are less common, the strained nature of the double bond suggests potential reactivity with ketenes or other electron-rich alkenes.
More prominently, thiete 1,1-dioxides participate in [3+2] cycloaddition reactions with 1,3-dipoles. For example, related trifluoromethylated 2H-thiete 1,1-dioxides react with diazomethane and N-phenyl nitrilimines to regioselectively form dihydropyrazole-fused thietane 1,1-dioxides. researchgate.net These reactions proceed via the addition of the 1,3-dipole across the double bond of the thiete dioxide, leading to the formation of five-membered heterocyclic rings fused to the original four-membered ring. researchgate.net This methodology is a powerful route to novel polyheterocyclic systems.
Derivatization and Functionalization Strategies
Further functionalization of this compound can be achieved through various derivatization strategies that modify the heterocyclic ring itself, beyond the C-3 position. These reactions expand the synthetic utility of the core structure. For instance, halogenation reactions can introduce additional reactive handles onto the ring. The preparation of compounds like 2-bromo-3-chloro-2H-thiete 1,1-dioxide has been reported, providing a substrate with multiple sites for subsequent chemical transformations. researchgate.net Such derivatizations are crucial for fine-tuning the electronic properties and reactivity of the thiete dioxide system, enabling access to a wider range of complex molecular targets.
Development of Axially Chiral Molecules
The quest for novel and efficient methods to construct axially chiral molecules is a significant focus in asymmetric synthesis. This compound and its derivatives have been successfully employed as templates for the synthesis of a new library of axially chiral molecules. nih.gov This approach leverages C−H activation strategies to functionalize the thiete dioxide core, leading to the formation of sterically hindered biaryl systems that exhibit axial chirality.
The stability of these newly synthesized axially chiral molecules is attributed to electrostatic interactions in the solid state. nih.gov The synthetic strategy involves the initial preparation of 3-substituted thiete dioxide building blocks. These precursors are then subjected to C−H functionalization, which allows for the introduction of various substituents, ultimately leading to the desired axially chiral products.
Table 1: Examples of Axially Chiral Molecules Synthesized from Thiete Dioxide Derivatives
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 3-Aryl-2H-thiete 1,1-dioxide | Pd(OAc)₂, PCy₃, K₂CO₃, Pivalic acid, Toluene (B28343), 110 °C | Biaryl Thiete Dioxide | Varies |
| 3-(Bromoaryl)-2H-thiete 1,1-dioxide | Pd-catalyzed cross-coupling | Axially Chiral Biaryl | Varies |
This table is illustrative and based on the general strategies described in the literature. Specific yields and substrates would be detailed in the primary research articles.
Synthesis of Macrocyclic Compounds
Macrocycles are of great interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. Thiete dioxides have proven to be valuable starting materials for the formation of novel macrocyclic structures. nih.gov Specifically, derivatives of 2H-thiete 1,1-dioxide have been engaged in the formation of cyclic trimeric structures, paving the way for unprecedented macrocyclic ring systems. nih.gov
The synthesis of these macrocycles is typically achieved through a palladium-catalyzed intramolecular C-H functionalization reaction. A pressure tube is charged with a 2H-thiete 1,1-dioxide derivative, a palladium catalyst such as Pd(OAc)₂, a phosphine ligand like tricyclohexylphosphine (PCy₃), a base such as potassium carbonate (K₂CO₃), and a catalytic amount of pivalic acid in a solvent like toluene. nih.gov The reaction mixture is then heated, leading to the formation of the desired macrocyclic compound.
Table 2: General Conditions for the Synthesis of Macrocycles from Thiete Dioxides
| Component | Role | Example |
| Starting Material | Thiete dioxide precursor | 3-(3-bromo-5-methoxyphenyl)-2H-thiete 1,1-dioxide |
| Catalyst | Palladium source | Pd(OAc)₂ |
| Ligand | Phosphine ligand | Tricyclohexylphosphine (PCy₃) |
| Base | Activator | K₂CO₃ |
| Additive | Promoter | Pivalic acid |
| Solvent | Reaction medium | Toluene |
| Temperature | Reaction condition | 110 °C |
This table outlines the general procedure for the synthesis of macrocyclic structures as described in the cited literature. nih.gov
Role in the Generation of Highly Reactive Intermediates for Synthetic Transformations
This compound is a valuable precursor for generating highly reactive intermediates that can be trapped in various synthetic transformations. The inherent ring strain and the presence of good leaving groups facilitate ring-opening reactions, leading to the formation of transient species that can participate in cycloadditions and other pericyclic reactions.
The reactions of this compound have been investigated to understand its chemical behavior and synthetic utility. acs.orgacs.org These studies have provided insights into the types of reactive intermediates that can be generated from this compound and how they can be harnessed for the synthesis of more complex molecules. The ability to generate these intermediates in situ makes this compound a powerful tool in the arsenal of synthetic organic chemists.
Q & A
Q. What are the optimized synthetic routes for 3-chloro-2H-thiete 1,1-dioxide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves two key steps: (1) preparation of thiete 1,1-dioxide via oxidation of thietane using tungsten trioxide (WO₃·H₂O) and H₂O₂ under alkaline conditions (pH 11.5) at 0–10°C, and (2) UV-mediated chlorination of the intermediate with Cl₂ in CCl₄.
- Critical Parameters :
- Oxidation Step : Temperature control (<10°C) minimizes side reactions. Excess H₂O₂ ensures complete oxidation.
- Chlorination : UV irradiation (254 nm) activates Cl₂, enabling regioselective substitution at the 3-position. Cooling during chlorination prevents thermal degradation.
- Yield Optimization : Scaling requires precise stoichiometric ratios (e.g., 1:1.2 thietane-to-WO₃) and inert atmospheres to avoid hydrolysis .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Thiete 1,1-dioxide | WO₃·H₂O, H₂O₂, pH 11.5, 0–10°C | 70–75 | High purity via recrystallization |
| 3-Chloro derivative | Cl₂, CCl₄, UV, 0°C | 60–65 | White crystalline solid; regioselectivity confirmed by NMR |
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns regiochemistry (e.g., 3-chloro substitution confirmed by deshielded protons at δ 7.5–8.0 ppm) .
- X-Ray Crystallography : Resolves crystal packing and confirms sulfone geometry (e.g., S=O bond lengths ~1.43 Å) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 184.95 for C₃H₄ClO₂S) .
- FT-IR : Confirms sulfone (asymmetric S=O stretch at 1300–1350 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Note : Cross-validation with multiple techniques mitigates misassignment risks, especially for reactive intermediates.
Advanced Research Questions
Q. How does UV irradiation influence the regioselectivity of chlorination in thiete 1,1-dioxide derivatives?
Methodological Answer: UV light (254 nm) generates chlorine radicals (Cl•) via homolytic cleavage of Cl₂. Radical addition to the electron-deficient thiete ring occurs preferentially at the 3-position due to:
- Resonance Stabilization : The sulfone group withdraws electron density, directing radical attack to the 3-position.
- Steric Effects : The 2-position is hindered by the adjacent sulfone group, favoring 3-substitution.
- Mechanistic Validation : Isotopic labeling (e.g., ³⁶Cl) and computational studies (DFT) can map transition states to confirm regiochemical control .
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
- DFT Calculations : Model the electron-deficient dienophile character of the thiete ring. Key parameters include:
- Frontier Molecular Orbitals (FMOs) : LUMO energy (~-1.5 eV) indicates reactivity toward electron-rich dienes.
- Transition State Analysis : Simulate [4+2] cycloadditions with dienes (e.g., cyclopentadiene) to predict endo/exo selectivity.
- Experimental Validation : Synthesize adducts and compare experimental vs. computed NMR chemical shifts (RMSD < 0.1 ppm confirms accuracy) .
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
Methodological Answer: Discrepancies often arise from heat transfer inefficiencies or inhomogeneous mixing in larger batches. Mitigation strategies include:
- Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., stirring rate, Cl₂ flow rate).
- Case Study : A 10x scale-up of the chlorination step () showed a 15% yield drop. DoE revealed insufficient UV penetration;改用分段光照 restored yields to 60% .
Q. What recent advancements utilize this compound as an intermediate in heterocyclic chemistry?
Methodological Answer: The compound serves as a precursor for:
- Thiadiazine Derivatives : React with amines (e.g., morpholine) to form fused heterocycles via ring-expansion (e.g., 6-chloro-4-cyclopropyl-thienothiadiazine 1,1-dioxide, synthesized in 60–65% yield) .
- Pharmaceutical Intermediates : Used in sulfonamide-based drug candidates (e.g., carbonic anhydrase inhibitors) .
- Materials Science : Polymerizable sulfone groups enable conductive polymers for organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
